molecular formula C19H17FN4O3S B2625500 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1010914-49-4

6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Katalognummer: B2625500
CAS-Nummer: 1010914-49-4
Molekulargewicht: 400.43
InChI-Schlüssel: RHWVKVYAIUEQIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline features a quinoxaline core (a bicyclic aromatic system with two nitrogen atoms) linked to a dihydropyrazole ring. Key substituents include:

  • Methylsulfonyl group: Contributes to polar interactions and metabolic stability.
  • Dihydropyrazole moiety: Introduces conformational rigidity and a stereocenter at the C5 position.

Structural analogs often differ in core heterocycles, substituents, or stereochemistry, which influence physicochemical and biological properties .

Eigenschaften

IUPAC Name

6-[5-(2-fluoro-4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-13-4-5-14(15(20)10-13)17-11-19(24(23-17)28(2,25)26)12-3-6-16-18(9-12)22-8-7-21-16/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWVKVYAIUEQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinoxaline core fused with a pyrazole moiety, which is further substituted with a 2-fluoro-4-methoxyphenyl group and a methylsulfonyl group. The molecular formula is C_{17}H_{16}F_{N}_4O_{3}S, with a molecular weight of approximately 368.39 g/mol.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. In particular, the compound has shown promising results against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-72.3
HCT-1161.9
Doxorubicin3.23

The mechanism of action for the anticancer activity of this compound is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may modulate protein kinase activity, which plays a crucial role in cancer cell growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, quinoxaline derivatives have been explored for their antimicrobial activities. The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. Preliminary data indicate that it possesses broad-spectrum antimicrobial properties, although specific IC50 values against bacterial strains need further investigation .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted on the efficacy of quinoxaline derivatives highlighted that modifications to the structure significantly influenced their anticancer activity. The presence of the methylsulfonyl group was particularly noted for enhancing cytotoxicity against cancer cells .
  • Antimicrobial Screening : Another research effort evaluated various quinoxaline derivatives for their antimicrobial properties. The findings suggested that compounds similar to 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives as anticancer agents. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:

  • Mechanism of Action : Quinoxaline derivatives often exhibit their anticancer properties through the inhibition of specific enzymes or pathways involved in tumor growth and proliferation. The presence of electron-withdrawing groups, such as fluorine and methoxy, enhances their potency by improving solubility and bioavailability.
  • Case Studies : In vitro studies demonstrated that similar compounds showed significant cytotoxicity against colorectal cancer cells (HCT-15) and lung cancer cells (NCI-H322), suggesting that modifications to the quinoxaline structure can lead to improved therapeutic efficacy .

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial properties:

  • Spectrum of Activity : These compounds have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Research Findings : A study indicated that quinoxaline-based compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing IC50 values comparable to existing antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various models:

  • Efficacy in Models : In animal models of epilepsy, derivatives similar to 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline demonstrated significant protection against seizures induced by picrotoxin and maximal electroshock tests .
  • Mechanism : The anticonvulsant effect is believed to be linked to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoxaline Core : The initial step often includes the condensation of appropriate aniline derivatives with α-dicarbonyl compounds.
  • Introduction of Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Functionalization : Subsequent steps involve introducing substituents like the methoxy group and methylsulfonyl group to enhance biological activity .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/ED50 ValuesReference
AnticancerHCT-15 (Colorectal)~20 µM
AntimicrobialVarious Bacteria15–30 µg/mL
AnticonvulsantPicrotoxin-inducedED50 ~ 25 mg/kg

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinoxaline 2-Fluoro-4-methoxyphenyl, methylsulfonyl ~402 (estimated) Rigid dihydropyrazole, fluorinated aryl
2-Chloro-6-ethoxy-3-[(5R/S)-3-(4-methylphenyl)-...]quinoline () Quinoline Chloro, ethoxy, 4-methylphenyl, methylsulfonyl 443.946 Stereochemical diversity at C5
6-[1-(2-fluorobenzoyl)-3-(thiophen-2-yl)-...]quinoxaline () Quinoxaline 2-Fluorobenzoyl, thiophene 402.444 Thiophene for sulfur interactions
6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)...] () Quinoline Chloro, methyl, phenyl, methoxy N/A Extended π-system, multiple substituents
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () Piperidine Methylsulfonylphenyl, propyl N/A Polar sulfonyl in aliphatic scaffold

Key Findings and Implications

Core Heterocycle: Quinoxaline’s dual nitrogen atoms may facilitate stronger π-π stacking or hydrogen bonding compared to quinoline’s single nitrogen .

Substituent Effects :

  • Fluorinated groups (e.g., 2-fluoro-4-methoxyphenyl) enhance lipophilicity and membrane permeability.
  • Methylsulfonyl improves solubility in polar solvents and metabolic stability .

Stereochemistry : Enantiomers (e.g., 5R vs. 5S in ) may exhibit divergent biological activities, underscoring the need for chiral resolution in drug development .

Synthetic Routes: Reactions involving quinoxaline and pyrazolones () suggest feasible pathways for synthesizing such hybrids .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of quinoxaline derivatives with substituted pyrazole precursors. For example, quinoxaline reacts with pyrazolone derivatives in DMSO under triethylamine catalysis to form fused heterocycles . Key steps include introducing the 2-fluoro-4-methoxyphenyl group via nucleophilic substitution and incorporating the methylsulfonyl moiety through oxidation or direct sulfonylation . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. How can researchers confirm structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
  • FTIR : Verify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, C-F at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous quinoxaline-pyrazole hybrids .
  • NMR : Assign peaks for methoxy (δ ~3.8 ppm), fluorophenyl aromatic protons, and dihydropyrazole CH₂ groups .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer : Quinoxaline derivatives with fluorophenyl and sulfonamide groups are often screened as kinase inhibitors or antimicrobial agents. For example, structurally similar compounds exhibit PDGF-R tyrosine kinase inhibition (IC₅₀ < 1 µM) and antibacterial activity against Gram-positive pathogens . Prioritize assays like kinase inhibition profiling (e.g., ELISA-based phosphorylation assays) and MIC determination in bacterial cultures .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., PDGF-R). Align with known quinoxaline inhibitors from crystallographic data (PDB IDs: 1T46, 3CPH) .
  • QSAR studies : Corporate substituent effects (e.g., fluorine’s electronegativity, methoxy’s steric bulk) into regression models to predict activity trends .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical interactions .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance intermediate stability .
  • Catalyst screening : Test bases like DBU or K₂CO₃ for sulfonylation efficiency .
  • Process control : Implement in-line FTIR or HPLC monitoring to track reaction progress and minimize side products .
  • Temperature gradients : Stepwise heating (e.g., 80°C for cyclization, room temperature for sulfonylation) improves selectivity .

Q. How should researchers address contradictory bioactivity data in preclinical studies?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
  • Metabolic stability assays : Incubate with liver microsomes to assess if metabolite interference explains discrepancies .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • Xenograft models : Test antitumor efficacy in PDGF-R-driven murine models (e.g., NIH/3T3 fibroblasts) .
  • Toxicokinetics : Monitor plasma half-life (LC-MS/MS) and organ toxicity (histopathology) in rodents .
  • BBB penetration : Assess brain-plasma ratios in pharmacokinetic studies if targeting neurological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.